4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine
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Overview
Description
4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a 5-fluoro-2-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like toluene or ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-substituted aromatic compounds. Examples include:
- 4-Benzylpiperidine
- 5-Fluoro-2-thienylsulfonyl derivatives
Uniqueness
What sets 4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18FNO2S2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-benzyl-1-(5-fluorothiophen-2-yl)sulfonylpiperidine |
InChI |
InChI=1S/C16H18FNO2S2/c17-15-6-7-16(21-15)22(19,20)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
InChI Key |
MXKCEAHHCYKBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
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